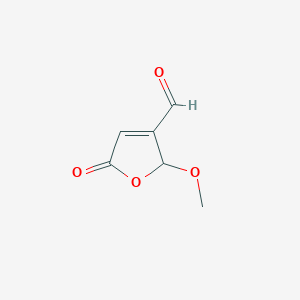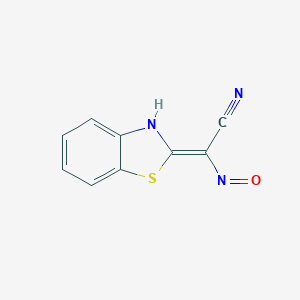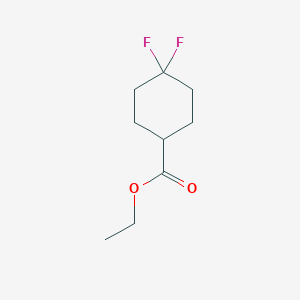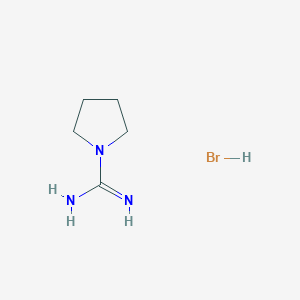
8-Methoxy-2-phenyl-quinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-phenyl-quinazolin-4-ol is a chemical compound that belongs to the quinazoline family. It is also known as 8-MPQ and is used in various scientific research applications. This compound has a unique structure, which makes it an interesting molecule for research purposes.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-phenyl-quinazolin-4-ol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of certain protein kinases, such as AKT and ERK, which are involved in cancer cell survival and proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Additionally, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
8-Methoxy-2-phenyl-quinazolin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the expression of certain genes involved in cancer growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Methoxy-2-phenyl-quinazolin-4-ol in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell types, making it a promising candidate for further research. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which could have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 8-Methoxy-2-phenyl-quinazolin-4-ol. One direction is to further investigate its potential as an anti-cancer agent. More studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, further research is needed to understand its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as an anti-inflammatory and anti-oxidant agent. More studies are needed to determine its efficacy in animal models and its potential therapeutic applications. Finally, further research is needed to identify analogs of 8-Methoxy-2-phenyl-quinazolin-4-ol that have improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 8-Methoxy-2-phenyl-quinazolin-4-ol involves the condensation of 2-aminobenzophenone and 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
8-Methoxy-2-phenyl-quinazolin-4-ol has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an anti-oxidant agent, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Propiedades
Número CAS |
172462-89-4 |
|---|---|
Nombre del producto |
8-Methoxy-2-phenyl-quinazolin-4-ol |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
8-methoxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
Clave InChI |
XMLHWESTKAFTNA-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
Sinónimos |
4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
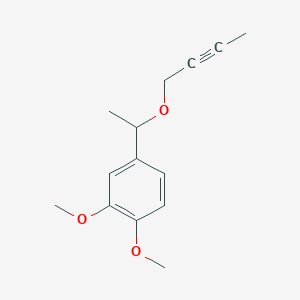


![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
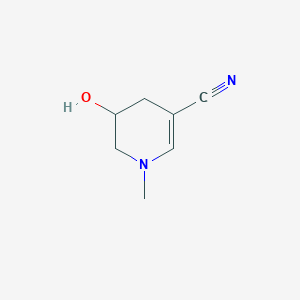
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
